4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.
Scientific Research Applications
4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Pyrrole: A simpler heterocyclic compound with a similar ring structure.
Imidazole: Another heterocyclic compound with two nitrogen atoms in the ring.
Indole: A bicyclic compound with a fused benzene and pyrrole ring.
Properties
CAS No. |
773099-89-1 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-amino-1,5-dimethyl-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c1-4-6(8)5(7(10)11)3-9(4)2/h4H,3,8H2,1-2H3,(H,10,11) |
InChI Key |
RNFXYXLVZGSWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(CN1C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.